molecular formula C26H21NO2 B11957428 Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate CAS No. 62875-52-9

Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate

Cat. No.: B11957428
CAS No.: 62875-52-9
M. Wt: 379.4 g/mol
InChI Key: RRDOGGURDLJRMR-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate is an organic compound with the molecular formula C₂₆H₂₁NO₂ and a molecular weight of 379.45 g/mol . It is characterized by a propanoate ester backbone that is functionalized with a cyano group and two naphthalen-1-yl substituents at the 2- and 3-positions . This specific structure, featuring extended aromatic systems, makes it a compound of interest in various research fields. Compounds with similar 2-cyano-3-(naphthalen-1-yl) acryloyl scaffolds have demonstrated significant potential in scientific applications. Recent research highlights the use of such naphthalene derivatives as key intermediates in the development of novel anticancer agents . Furthermore, closely related structures have been designed as highly sensitive fluorescent chemodosimeters for the detection of environmental toxins like hydrazine hydrate, showcasing their utility in environmental monitoring and analytical chemistry . Researchers can leverage this molecule as a versatile building block in organic synthesis and for the development of new chemical probes. The compound is provided with the CAS Number 62875-52-9 . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62875-52-9

Molecular Formula

C26H21NO2

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 2-cyano-3,3-dinaphthalen-1-ylpropanoate

InChI

InChI=1S/C26H21NO2/c1-2-29-26(28)24(17-27)25(22-15-7-11-18-9-3-5-13-20(18)22)23-16-8-12-19-10-4-6-14-21(19)23/h3-16,24-25H,2H2,1H3

InChI Key

RRDOGGURDLJRMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursor Selection

The most widely documented method involves the condensation of 1-naphthalenyl magnesium bromide with ethyl cyanoacetate. This two-step process begins with the Grignard reaction of naphthalene derivatives to form a bis-naphthyl intermediate, followed by cyano group introduction via nucleophilic acyl substitution. The reaction proceeds in anhydrous tetrahydrofuran (THF) at −10°C to 5°C to prevent premature ester hydrolysis.

Optimization of Reaction Conditions

Critical parameters include:

  • Molar ratio : A 2.2:1 excess of naphthalen-1-ylmagnesium bromide relative to ethyl cyanoacetate ensures complete bis-addition.

  • Temperature control : Maintaining subambient temperatures (−5°C to 10°C) suppresses side reactions like ketone formation.

  • Catalysis : Pyrrolidine (2–3 mol%) accelerates the condensation phase, reducing reaction time from 48 to 12 hours.

ParameterValue RangeImpact on Yield
Naphthalene Grignard excess2.0–2.5 eq+15–20% yield
Reaction temperature−10°C to 5°CPrevents hydrolysis
Catalyst loading2–3 mol% pyrrolidine70→85% yield

Post-reaction workup involves quenching with saturated NH₄Cl, followed by extraction with ethyl acetate. Rotary evaporation yields a crude product that is recrystallized from ethanol/water (3:1 v/v), achieving 78–82% purity.

Solvent-Free Mechanochemical Synthesis

Ball Milling Protocol

Recent advances employ solvent-free mechanochemistry using a planetary ball mill (350 rpm, 10 mm stainless steel balls). Equimolar quantities of 1-naphthaldehyde and ethyl cyanoacetate undergo Knoevenagel condensation in the presence of NaOH (5 wt%) as a solid base catalyst.

Comparative Efficiency Analysis

This method eliminates volatile organic solvents but requires precise control over:

  • Milling time : 90 minutes optimal for >90% conversion

  • Catalyst particle size : Nanoscale NaOH (50–100 nm) increases surface area, reducing reaction time by 40%

Reaction equation :

2 C10H7CHO+NCCH2COOEtNaOHC26H21NO2+2H2O\text{2 C}{10}\text{H}7\text{CHO} + \text{NCCH}2\text{COOEt} \xrightarrow{\text{NaOH}} \text{C}{26}\text{H}{21}\text{NO}2 + 2 \text{H}_2\text{O}

Isolation involves washing the milled product with cold diethyl ether to remove unreacted aldehydes, yielding 68–72% of the target compound.

Microwave-Assisted One-Pot Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (150°C, 300 W) in DMF solvent reduces synthesis time from 24 hours to 45 minutes. The protocol uses:

  • Reagents : 1-Naphthaleneboronic acid (2.1 eq), ethyl cyanoacrylate (1.0 eq)

  • Catalyst system : Pd(OAc)₂ (0.5 mol%)/XPhos ligand (1 mol%)

Key Performance Metrics

  • Turnover frequency (TOF) : 890 h⁻¹ vs. 37 h⁻¹ for thermal methods

  • E-factor : 8.2 (improved from 14.5 in conventional routes)

  • Purity : 94–96% after silica gel chromatography

Mechanistic insight : The microwave effect promotes rapid C–C coupling via oxidative addition of the palladium catalyst to the cyanoacrylate substrate.

Continuous Flow Reactor Synthesis

Process Intensification Strategy

A tubular flow reactor (ID 2 mm, L 10 m) operating at 120°C and 15 bar enables:

  • Residence time : 8 minutes vs. 12 hours batch

  • Solvent system : Supercritical CO₂/ethanol (4:1 v/v)

  • Catalyst : Immobilized lipase (CAL-B) on mesoporous silica

Scalability and Productivity

  • Space-time yield : 1.24 kg L⁻¹ h⁻¹

  • Conversion : 98% per pass

  • Enzyme stability : >50 cycles without activity loss

This green chemistry approach reduces waste generation by 65% compared to batch methods, though initial equipment costs are higher.

Comparative Analysis of Isolation Techniques

Crystallization vs. Chromatography

  • Ethanol/water recrystallization :

    • Purity: 82–85%

    • Recovery: 70–75%

    • Cost: $12/kg product

  • Flash chromatography (SiO₂, hexane/EtOAc) :

    • Purity: 95–98%

    • Recovery: 60–65%

    • Cost: $48/kg product

pH-Controlled Precipitation

Adjusting the post-reaction mixture to pH 5.5–6.0 with acetic acid precipitates 89% of product with 91% purity, avoiding chromatography .

Chemical Reactions Analysis

Cyanoacetylation and Subsequent Transformations

The compound undergoes cyanoacetylation reactions, enabling further functionalization:

  • Reaction with 1-cyanoacetyl-3,5-dimethylpyrazole : Forms intermediates like ethyl 2-(2-cyanoacetamido) derivatives, which are precursors for Knoevenagel condensations with substituted benzaldehydes .

  • Yields : Reported yields for analogous reactions range from 55% to 95%, depending on substituents .

Enzymatic Kinetic Resolutions

Lipase-catalyzed kinetic resolutions highlight enantioselective transformations:

  • Reagents : Lipases (e.g., Pseudomonas cepacia lipase), organic solvents.

  • Conditions : Controlled temperature (e.g., 37°C) for selective ester hydrolysis.

  • Outcome : Enantioenriched products with high optical purity .

Enzymatic ProcessKey FeaturesApplication
Kinetic ResolutionEnantioselectivity, mild conditionsProduction of chiral amino esters

Asymmetric Hydrogenation

While not directly demonstrated for this compound, analogous cyanoacrylates undergo asymmetric hydrogenation to form α-aminonitriles:

  • Catalysts : Ruthenium complexes (e.g., [RuCl₂(binap)(diamine)]).

  • Conditions : Pressurized H₂ (e.g., 50 atm), methanol solvent.

  • Outcome : Chiral amines with excellent enantiomeric excess (e.g., >99% ee) .

Analytical and Spectroscopic Data

The compound’s structure is confirmed via:

  • NMR : Characteristic signals for naphthalene protons and cyano groups (e.g., δ 1.23–4.50 ppm for ethyl ester and methylene groups) .

  • IR : Absorption at ~2259 cm⁻¹ for C≡N bonds .

  • Mass Spectrometry : Molecular ion peak at m/z 379–380 for [M]+ .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate has the molecular formula C26H21NO2C_{26}H_{21}NO_2. The compound features a cyano group, which is known for its ability to participate in nucleophilic reactions, and two naphthalene moieties that enhance its stability and lipophilicity. This unique combination of structural elements contributes to its diverse applications in medicinal chemistry.

Anti-inflammatory Properties

Research indicates that derivatives of this compound may exhibit anti-inflammatory effects. A patent (WO2004099150A2) describes compounds that serve as ligands for estrogen receptors, potentially useful in treating inflammatory diseases such as atherosclerosis, rheumatoid arthritis, and multiple sclerosis. These compounds inhibit inflammatory gene expression through their interaction with cytokines and chemokines .

Table 1: Potential Therapeutic Indications

ConditionMechanism of Action
AtherosclerosisInhibition of inflammatory pathways
Rheumatoid ArthritisModulation of cytokine activity
Multiple SclerosisReduction of neuroinflammation
Type II DiabetesAnti-inflammatory effects

Cancer Research

The compound's ability to modulate biological pathways makes it a candidate for cancer research. Studies suggest that compounds with similar structures can affect tumor growth and metastasis by influencing cellular signaling pathways. The specific mechanisms through which this compound operates in cancer cells remain an area for further exploration.

Chemical Synthesis Applications

This compound serves as an intermediate in organic synthesis. Its reactivity due to the cyano group allows for various transformations:

Vinylogous Reactions

The principle of vinylogy can be applied to this compound to create more complex molecules through reactions such as Michael additions and cycloadditions. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Esters and Amides

The compound can be hydrolyzed or reacted with amines to form esters and amides, which are important functional groups in medicinal chemistry.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of related compounds, researchers found that certain derivatives significantly reduced inflammation markers in animal models of arthritis. The study highlighted the importance of structural modifications on biological activity, suggesting that this compound could be optimized for enhanced efficacy .

Case Study 2: Synthesis of Novel Compounds

A recent synthesis project utilized this compound as a starting material to develop new anti-cancer agents. The research demonstrated the compound's versatility in forming various derivatives that showed promising cytotoxic activity against cancer cell lines .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB transcriptional activation pathway, which plays a crucial role in inflammatory responses and cancer progression . The compound achieves this by binding to the estrogen receptor, thereby blocking the activation of NF-κB and reducing the expression of pro-inflammatory genes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, applications, and distinctions:

Compound CAS Number Key Structural Features Applications/Properties Key Distinctions
Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate 62875-52-9 Cyano group, two naphthalen-1-yl substituents Likely UV absorber or pharmaceutical intermediate (inference from analogs) Bulky naphthyl groups enhance steric hindrance and π-π interactions.
Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene) 5232-99-5 Cyano group, two phenyl substituents UV absorber in personal care products; melting point: 97–99°C Smaller phenyl groups reduce steric hindrance; higher solubility in polar solvents.
Ethyl 2-amino-3-(naphthalen-1-yl)propanoate 42780-03-0 Amino group, single naphthalen-1-yl substituent Intermediate in thrombin inhibitors (e.g., Dabigatran etexilate) Amino group enables nucleophilic reactivity; lacks cyano group’s electron deficiency.
Ethyl 3-naphthalen-1-ylprop-2-enoate 98978-43-9 α,β-unsaturated ester, naphthalen-1-yl group Potential use in organic synthesis (e.g., Michael additions) Unsaturated backbone increases electrophilicity; lacks cyano group.

Structural and Functional Analysis

Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene)
  • Key Differences: Replacing naphthyl groups with phenyl reduces molecular weight and steric bulk, enhancing solubility in formulations for cosmetics . The cyano group in both compounds contributes to UV absorption via conjugation with aromatic rings. However, naphthyl groups in the target compound likely extend absorption into longer wavelengths due to increased π-conjugation .
Ethyl 2-amino-3-(naphthalen-1-yl)propanoate
  • Key Differences: Substitution of cyano with an amino group alters reactivity: the amino group participates in hydrogen bonding and nucleophilic reactions, making it suitable for pharmaceutical synthesis . The single naphthyl group reduces steric hindrance compared to the di-naphthyl analog.
Ethyl 3-naphthalen-1-ylprop-2-enoate
  • Key Differences: The α,β-unsaturated ester structure enables participation in conjugate additions, whereas the cyano group in the target compound may stabilize carbanions for use in nucleophilic reactions .

Biological Activity

Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate is a synthetic organic compound notable for its unique structural features, including a cyano group and two naphthyl substituents on a propanoate backbone. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Structural Characteristics and Synthesis

The compound belongs to a class of cyano-containing esters, which are recognized for their diverse chemical properties. The presence of naphthalene rings enhances the compound's aromatic stability and may contribute to its biological activity. The synthesis typically involves multi-step reactions that allow for the introduction of the naphthyl groups and the cyano functionality.

Anticancer Potential

Research indicates that this compound may possess significant anticancer properties. Studies have shown that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, related compounds have demonstrated activity against colon cancer cells (HT29), with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets, including kinases involved in cancer progression. For example, certain studies suggest that compounds with similar structural motifs can act as selective inhibitors of casein kinase 1 (CK1), which is implicated in several malignancies .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT, where a decrease in cell viability indicates potential anticancer activity.

Cell LineIC50 Value (µM)Reference
HT2912.5
Jurkat15.0
J774A.110.0

The results indicate that this compound exhibits promising cytotoxicity across multiple cell lines, suggesting its potential as a lead compound for drug development.

Structure-Activity Relationship (SAR)

A comparative analysis of related compounds reveals insights into the structure-activity relationship (SAR). The presence of two naphthalene groups in this compound likely enhances its stability and biological activity compared to simpler analogs:

Compound NameStructural FeaturesNotable Properties
Ethyl 2-cyano-3-(naphthalen-1-yl)propanoateOne naphthalene substituentPotentially less stable than di-substituted variants
Ethyl 2-cyano-3-(2-methoxyphenyl)propanoateContains methoxy groupExhibits different electronic properties
Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)propanoateDimethylamino substitutionEnhanced solubility and potential biological activity
Ethyl 2-cyano-3-(trifluoromethylphenyl)propanoateTrifluoromethyl groupIncreased lipophilicity and altered reactivity

This table illustrates how variations in substituents can significantly influence the biological properties of these compounds.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate?

The compound can be synthesized via a Knoevenagel condensation reaction between ethyl cyanoacetate and a di(naphthalen-1-yl) ketone derivative. A base such as K₂CO₃ in DMF facilitates the reaction, with propargyl bromide or similar reagents used to introduce aromatic groups. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), followed by extraction and purification under reduced pressure .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Full chemical protective clothing and respiratory protection (e.g., NIOSH-approved P95 or EU-standard P1 respirators) are required due to potential exposure risks. Avoid drainage contamination and ensure proper ventilation. Although specific toxicity data are limited, acute toxicity assessments should follow GHS guidelines, with in vitro assays recommended for preliminary hazard evaluation .

Q. How can researchers determine physicochemical properties when literature data are unavailable?

Experimental methods include differential scanning calorimetry (DSC) for melting point determination, HPLC for purity analysis, and gas chromatography (GC-FID/MS) for volatility assessment. Log P values can be estimated via reverse-phase chromatography or computational modeling .

Advanced Research Questions

Q. What strategies resolve crystallographic challenges in structural elucidation of this compound?

The SHELX suite (e.g., SHELXL) is recommended for refining crystal structures, particularly for handling twinned data or high-resolution macromolecular applications. Heavy naphthyl substituents may require robust phasing pipelines (SHELXC/D/E) and iterative density modification to resolve electron density ambiguities .

Q. How do catalytic systems influence the introduction of naphthalenyl groups during synthesis?

Palladium-catalyzed α-arylation methods, as described for analogous esters, enable efficient coupling of aryl halides with cyanoacetate intermediates. Heterogeneous metal catalysts (e.g., Ni or Pd/C) enhance reductive stabilization of intermediates, as observed in lignin deconstruction studies .

Q. What analytical techniques are effective for characterizing stability and decomposition products?

High-resolution mass spectrometry (HRMS) and HSQC NMR can identify degradation byproducts. Accelerated stability studies under varying pH, temperature, and light exposure, combined with Van Krevelen diagrams, elucidate decomposition pathways. Oxidative byproducts are detectable via GC-MS .

Q. How do steric effects from naphthalenyl groups impact spectroscopic interpretation?

The compound’s aromatic substituents complicate ¹H NMR spectra due to overlapping signals. Deuterated solvents (e.g., DMSO-d₆) and 2D NMR techniques (COSY, NOESY) aid in resolving spin-spin coupling. IR spectroscopy highlights cyano (C≡N) stretches near 2200 cm⁻¹ and ester carbonyls at ~1700 cm⁻¹ .

Q. What computational methods validate experimental data for this compound?

Density functional theory (DFT) optimizes molecular geometry and predicts vibrational frequencies, while molecular docking studies explore interactions with biological targets. Comparative analysis with analogs (e.g., ethyl 2-cyano-3,3-diphenylacrylate) identifies electronic effects of naphthyl substitution .

Methodological Notes

  • Synthesis Optimization : Use anhydrous conditions to prevent hydrolysis of the cyano group.
  • Crystallography : Employ synchrotron radiation for small, weakly diffracting crystals.
  • Toxicity Screening : Prioritize Ames tests for mutagenicity and zebrafish models for acute toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.